molecular formula C5H8N2O2 B14770728 (3S)-3-amino-3-deuterio-piperidine-2,6-dione

(3S)-3-amino-3-deuterio-piperidine-2,6-dione

Cat. No.: B14770728
M. Wt: 129.14 g/mol
InChI Key: NPWMTBZSRRLQNJ-YJTYNXSBSA-N
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Description

(3S)-3-amino-3-deuterio-piperidine-2,6-dione: is a deuterated derivative of piperidine-2,6-dione, a compound that features a six-membered ring containing nitrogen The presence of deuterium, a stable isotope of hydrogen, in the compound can influence its chemical properties and behavior in various reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-deuterio-piperidine-2,6-dione typically involves the introduction of deuterium at a specific position in the piperidine-2,6-dione structure. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Reductive Amination: Starting with a deuterated precursor and introducing the amino group through reductive amination.

    Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to selectively incorporate deuterium into the molecule.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Biocatalysis: Employing engineered enzymes to catalyze the incorporation of deuterium in a regioselective manner.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Isotope Labeling: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Synthesis of Complex Molecules: Serves as a building block in the synthesis of more complex molecules.

Biology:

    Metabolic Studies: Utilized in metabolic studies to trace the pathways and fate of deuterated compounds in biological systems.

Medicine:

    Drug Development: Investigated for its potential use in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.

Industry:

    Catalysis: Employed in catalytic processes where deuterium incorporation is desired.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-deuterio-piperidine-2,6-dione exerts its effects depends on its specific application. In drug development, the presence of deuterium can influence the compound’s interaction with molecular targets, potentially altering its binding affinity and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    Piperidine-2,6-dione: The non-deuterated parent compound.

    (3S)-3-amino-piperidine-2,6-dione: The non-deuterated analog with an amino group.

    Deuterated Piperidine Derivatives: Other piperidine derivatives with deuterium incorporation at different positions.

Uniqueness: The uniqueness of (3S)-3-amino-3-deuterio-piperidine-2,6-dione lies in the specific placement of deuterium, which can significantly impact its chemical properties and behavior in reactions. This makes it a valuable tool in research and development, particularly in fields where isotope effects are of interest.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

129.14 g/mol

IUPAC Name

(3S)-3-amino-3-deuteriopiperidine-2,6-dione

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1/i3D

InChI Key

NPWMTBZSRRLQNJ-YJTYNXSBSA-N

Isomeric SMILES

[2H][C@@]1(CCC(=O)NC1=O)N

Canonical SMILES

C1CC(=O)NC(=O)C1N

Origin of Product

United States

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